BMY-14802 Hydrochloride: A Technical Guide for Researchers
BMY-14802 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Potential Atypical Antipsychotic Agent
Abstract
BMY-14802 hydrochloride is a synthetic compound that has been investigated for its potential as an atypical antipsychotic agent. Structurally, it is classified as an α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol derivative. Its primary mechanism of action involves a dual role as a potent antagonist at sigma (σ) receptors and an agonist at serotonin (B10506) 5-HT1A receptors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BMY-14802 hydrochloride, intended for researchers, scientists, and professionals in drug development. The document includes detailed tables of its chemical and pharmacological properties, descriptions of key experimental protocols, and visualizations of its synthesis, proposed signaling pathways, and experimental workflows.
Chemical Structure and Physicochemical Properties
BMY-14802 hydrochloride is a racemic mixture.[3] Its chemical identity and core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of BMY-14802 Hydrochloride
| Identifier | Value |
| Chemical Name | α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride[4] |
| Synonyms | BMY-14802-1, BMS 181100 hydrochloride[2][5] |
| CAS Number | 105565-55-7[1] |
| Molecular Formula | C₁₈H₂₂F₂N₄O · HCl[1] |
| Molecular Weight | 384.86 g/mol [1] |
| SMILES | Cl.OC(CCCN1CCN(CC1)c1ncc(F)cn1)c1ccc(F)cc1[6] |
| InChI Key | NIBVEFRJDFVQLM-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of BMY-14802 Hydrochloride
| Property | Value | Reference |
| Appearance | Solid | [5] |
| Purity | ≥98% | [1] |
| Solubility | Water: Soluble to 25 mM | [1] |
| DMSO: 125 mg/mL (324.80 mM) | [6] | |
| Ethanol: Slightly soluble (0.1-1 mg/ml) | [5] | |
| Storage | Desiccate at room temperature | [1] |
Synthesis Workflow
The synthesis of BMY-14802 can be achieved through a multi-step process as outlined in the literature. A simplified workflow of this synthesis is depicted below.
Pharmacological Properties and Mechanism of Action
BMY-14802 hydrochloride exhibits a distinct pharmacological profile, characterized by its high affinity for sigma receptors and moderate affinity for 5-HT1A receptors, with negligible interaction with dopamine (B1211576) D2 receptors.[1][7]
Table 3: Receptor Binding Affinity of BMY-14802
| Receptor | Species | Assay Type | Ki (nM) | IC₅₀ (nM) | pIC₅₀ | Reference |
| Sigma-1 | Guinea Pig | --INVALID-LINK---Pentazocine binding | - | 112 | 7.3 | [1][5] |
| 5-HT₁A | Rat | [³H]8-OH-DPAT binding | - | - | 6.7 | [3] |
| α₁-Adrenergic | - | - | - | 520 | - | [5] |
| Dopamine D₂ | Rat | [³H]Spiperone binding | >10,000 | 6340 | <5 | [5][8] |
Sigma Receptor Antagonism
BMY-14802 is a potent sigma receptor antagonist.[1] While the precise physiological functions of sigma receptors are still under investigation, they are known to modulate various neurotransmitter systems, including the dopaminergic system. The antagonism of sigma receptors by BMY-14802 is thought to contribute to its atypical antipsychotic profile by indirectly modulating central dopaminergic pathways.[1]
5-HT1A Receptor Agonism
BMY-14802 also acts as a 5-HT1A receptor agonist.[2] Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. This action is believed to contribute to the anxiolytic and some of the antipsychotic effects of the compound.
Effects on the Dopaminergic System
Despite its low affinity for D2 receptors, BMY-14802 indirectly modulates dopaminergic neurotransmission.[8] It has been shown to increase dopamine turnover and the firing rate of dopaminergic neurons in the substantia nigra.[8] This indirect modulation of the dopaminergic system, without direct D2 receptor blockade, is a hallmark of atypical antipsychotics and is thought to be responsible for a lower incidence of extrapyramidal side effects.
Proposed Signaling Pathways
The dual action of BMY-14802 on sigma and 5-HT1A receptors initiates distinct downstream signaling cascades.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 5. imrpress.com [imrpress.com]
- 6. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. b-neuro.com [b-neuro.com]
